N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide
Description
N-(5-Ethyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide is a synthetic amide derivative featuring a 1,3,4-thiadiazole core substituted at the 5-position with an ethyl group and linked to a 3-phenylbutanamide moiety. This compound has garnered attention in medicinal chemistry due to its structural similarity to bioactive thiadiazole derivatives, which are known for diverse pharmacological activities, including antimicrobial and anticonvulsant properties .
The synthesis of such derivatives typically involves coupling reactions between carboxylic acid derivatives (e.g., substituted phenylacetic acids) and 5-amino-1,3,4-thiadiazole-2-thiol intermediates in the presence of coupling agents like EDC and HOBt in acetonitrile .
Properties
IUPAC Name |
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3OS/c1-3-13-16-17-14(19-13)15-12(18)9-10(2)11-7-5-4-6-8-11/h4-8,10H,3,9H2,1-2H3,(H,15,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJESZRUJXLCKQO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NN=C(S1)NC(=O)CC(C)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101330443 | |
| Record name | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101330443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
275.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
12.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47200745 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
701953-70-0 | |
| Record name | N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID101330443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide typically involves the cyclocondensation of appropriate precursors. One common method involves the reaction of 5-ethyl-1,3,4-thiadiazole-2-amine with 3-phenylbutanoyl chloride in the presence of a base such as triethylamine. The reaction is usually carried out in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide can undergo various chemical reactions, including:
Oxidation: The thiadiazole ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: Electrophilic or nucleophilic substitution reactions can occur at the thiadiazole ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly employed.
Substitution: Halogenating agents, alkylating agents, or nucleophiles like amines and thiols can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce amines or other reduced derivatives.
Scientific Research Applications
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide has several scientific research applications:
Medicinal Chemistry: It has potential as an anticonvulsant, anticancer, and antimicrobial agent due to its ability to interact with various biological targets.
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Biological Research: It can serve as a tool compound for studying the biological pathways and mechanisms involving thiadiazole derivatives.
Mechanism of Action
The mechanism of action of N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide involves its interaction with specific molecular targets. The thiadiazole ring can act as a hydrogen bond donor and acceptor, allowing it to interact with enzymes, receptors, and other proteins. This interaction can modulate the activity of these targets, leading to various biological effects.
Comparison with Similar Compounds
Key Observations :
- Ethyl vs. In contrast, the methoxymethyl substituent in introduces polarity, which may favor solubility but reduce membrane permeability.
- Benzylthio vs. Ethyl: Benzylthio-substituted thiadiazoles (e.g., quinolone derivatives in ) exhibit strong antibacterial activity due to enhanced electron-withdrawing effects and interactions with bacterial enzymes. However, the ethyl group in the target compound shifts the pharmacological profile toward CNS disorders.
- Solubility Challenges: The target compound’s poor water solubility (a common issue with thiadiazole amides) limits its formulation options, necessitating advanced delivery systems like β-cyclodextrin nanocapsules .
Pharmacological Profiles
- Antibacterial Activity: Thiadiazoles with sulfonyl or piperazinyl groups (e.g., ) show potent activity against Staphylococcus aureus and Escherichia coli (MIC values: 0.5–4 µg/mL). The target compound lacks such substituents, explaining its focus on non-antibacterial applications.
- Anti-Epileptic Potential: The target compound prevents isoniazid-induced seizures in preclinical models, likely via modulation of GABAergic pathways, a mechanism shared with valproic acid derivatives .
Structural Analogues in Other Heterocyclic Systems
- Oxadiazole Derivatives : N-[(5-substituted-1,3,4-oxadiazol-2-yl)methyl]-4-phenyl-1,3-thiazol-2-amine derivatives (e.g., ) replace sulfur with oxygen in the heterocycle, reducing electron density and altering receptor binding. These compounds often exhibit antifungal rather than antibacterial or CNS activity.
Biological Activity
N-(5-ethyl-1,3,4-thiadiazol-2-yl)-3-phenylbutanamide is a thiadiazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and potential therapeutic applications.
Overview of the Compound
Chemical Structure and Properties:
- Molecular Formula: C12H16N4OS
- Molecular Weight: 252.35 g/mol
- Chemical Class: Thiadiazole derivatives
Thiadiazoles are known for their broad range of biological activities, including antimicrobial, anticancer, and anticonvulsant properties. The specific substitution pattern in this compound enhances its lipophilicity and membrane permeability, making it a promising candidate for drug development.
The precise molecular targets of this compound are still under investigation. However, it is believed to exert its effects through the following mechanisms:
-
Interaction with Biological Macromolecules:
- The thiadiazole ring can form hydrogen bonds and hydrophobic interactions with proteins or enzymes.
- This interaction may lead to the inhibition or activation of specific biochemical pathways.
-
Influence on Cellular Processes:
- Compounds in the thiadiazole class have been associated with modulation of various cellular functions, including apoptosis and cell cycle regulation.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown:
- Cytotoxicity Against Cancer Cell Lines:
Antimicrobial Activity
The compound has also been studied for its antimicrobial properties:
- Broad-Spectrum Activity:
Anticonvulsant Activity
This compound may also serve as an anticonvulsant agent:
Case Studies and Research Findings
Several studies have highlighted the biological efficacy of thiadiazole derivatives:
- Study on Anticancer Properties:
- Antimicrobial Efficacy:
Comparative Analysis with Similar Compounds
| Compound Name | Biological Activity | IC50 Value |
|---|---|---|
| This compound | Anticancer | 0.37 µM (HeLa) |
| N-(5-nitrothiazol-2-yl)-2-acetamide | Anticancer | 4.27 µg/mL (SK-MEL) |
| Thiadiazole Derivative X | Antimicrobial | EC50 = 3.43 µg/mL |
Q & A
Q. How to reconcile discrepancies in reported metabolic stability across studies?
- Methodological Answer : Differences may stem from liver microsome sources (human vs. rodent) or incubation conditions (NADPH concentration). Harmonize protocols using pooled human liver microsomes (0.5 mg/mL protein) and 1 mM NADPH. Quantify parent compound depletion via LC-MS/MS. Apply intrinsic clearance (CL) calculations using the in vitro half-life method. Cross-validate with hepatocyte suspensions (3D spheroid models) for physiological relevance .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
